molecular formula C25H30N2O3 B6034467 1-{3-[2-(2,2-diphenylethyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone

1-{3-[2-(2,2-diphenylethyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone

Cat. No. B6034467
M. Wt: 406.5 g/mol
InChI Key: DVBGMYGAWNMODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[2-(2,2-diphenylethyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone is a chemical compound that belongs to the class of opioids. It is commonly known as SNC80 and is a highly selective agonist of the delta opioid receptor. The compound has been extensively researched for its potential use in the treatment of pain and addiction.

Mechanism of Action

SNC80 acts on the delta opioid receptor in the brain and spinal cord. Activation of this receptor leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects:
SNC80 has been shown to produce analgesia in animal models of pain. The compound has also been found to reduce the development of tolerance to opioids, which is a major problem associated with the long-term use of these medications. Additionally, SNC80 has been found to produce fewer side effects than traditional opioids, such as respiratory depression and constipation.

Advantages and Limitations for Lab Experiments

SNC80 has several advantages for lab experiments, including its high selectivity for the delta opioid receptor, its ability to produce analgesia without the side effects associated with traditional opioids, and its potential use in the development of new pain medications. However, limitations include the difficulty in synthesizing the compound and the lack of clinical data on its safety and efficacy.

Future Directions

Future research on SNC80 should focus on its potential use in the treatment of pain and addiction. Additional preclinical studies are needed to determine the safety and efficacy of the compound in humans. Furthermore, the development of new analogs of SNC80 may lead to the discovery of more potent and selective delta opioid receptor agonists.

Synthesis Methods

The synthesis of SNC80 involves the reaction of a pyrrolidinone derivative with a morpholine derivative in the presence of a base. The reaction is then followed by the addition of an aryl group to the resulting intermediate.

Scientific Research Applications

SNC80 has been studied for its potential use in the treatment of pain and addiction. The compound has shown promising results in preclinical studies and has been found to be highly selective for the delta opioid receptor. This selectivity makes it an attractive candidate for the development of new pain medications that do not produce the side effects associated with traditional opioids.

properties

IUPAC Name

1-[3-[2-(2,2-diphenylethyl)morpholin-4-yl]-3-oxopropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c28-24-12-7-14-26(24)15-13-25(29)27-16-17-30-22(19-27)18-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22-23H,7,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBGMYGAWNMODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC(=O)N2CCOC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.